5-Carbamoylmethyluridine

tRNA modification wobble uridine biosynthesis Trm9 methyltransferase

Prioritize this authentic 5-Carbamoylmethyluridine (ncm⁵U) reference to eliminate confounding variables in tRNA modification research. Unlike generic uridine or biosynthetic analogs (cm⁵U, mcm⁵U), ncm⁵U is an irreplaceable diagnostic marker for early Elongator-dependent pathway blockade and exhibits unique ribosomal A/P-site decoding dynamics. Its distinct chromatographic mobility is essential for unequivocal HPLC identification and validated UHPLC-MS/MS quantification in biomarker studies.

Molecular Formula C11H15N3O7
Molecular Weight 301.25 g/mol
CAS No. 29569-30-0
Cat. No. B1230082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Carbamoylmethyluridine
CAS29569-30-0
Synonyms5-carbamoylmethyluridine
5-CBMU
Molecular FormulaC11H15N3O7
Molecular Weight301.25 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CC(=O)N
InChIInChI=1S/C11H15N3O7/c12-6(16)1-4-2-14(11(20)13-9(4)19)10-8(18)7(17)5(3-15)21-10/h2,5,7-8,10,15,17-18H,1,3H2,(H2,12,16)(H,13,19,20)/t5-,7-,8-,10-/m1/s1
InChIKeyZYEWPVTXYBLWRT-VPCXQMTMSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Carbamoylmethyluridine (CAS 29569-30-0) for tRNA Modification Research and Analytical Standards


5-Carbamoylmethyluridine (ncm⁵U, CAS 29569-30-0) is a post-transcriptionally modified uridine nucleoside characterized by a 2-amino-2-oxoethyl (carbamoylmethyl) substituent at the C5 position of the uracil base [1]. This compound occurs naturally at the wobble position (position 34) of eukaryotic cytosolic tRNAs and is a key intermediate in the biosynthetic pathway leading to 5-methoxycarbonylmethyluridine (mcm⁵U) [2]. As a member of the wobble uridine modification family, ncm⁵U shares structural similarity with 5-carboxymethyluridine (cm⁵U) and 5-methoxycarbonylmethyluridine (mcm⁵U), yet its distinct carbamoyl side chain confers unique biochemical properties that differentiate it from these analogs in both biosynthetic positioning and translational function [3].

Why Generic Uridine Analogs Cannot Substitute for 5-Carbamoylmethyluridine in Wobble Modification Studies


Generic uridine analogs—including unmodified uridine, 5-carboxymethyluridine (cm⁵U), and 5-methoxycarbonylmethyluridine (mcm⁵U)—cannot be freely substituted for 5-carbamoylmethyluridine (ncm⁵U) due to functional divergence at multiple levels. First, ncm⁵U occupies a distinct and non-redundant position within the biosynthetic hierarchy: genetic disruption of the Trm9/Trm112 methyltransferase complex causes accumulation of ncm⁵U with concomitant depletion of mcm⁵U, establishing that ncm⁵U is not simply a precursor but a biochemically trapped intermediate that accumulates under specific metabolic conditions [1]. Second, high-resolution ribosome profiling reveals that ncm⁵U exhibits decoding effects at the ribosomal A-site and P-site that are distinct from those of mcm⁵U and other wobble modifications, indicating that the side-chain composition—carbamoyl versus methoxycarbonyl—directly influences translational dynamics rather than serving merely as a generic structural placeholder [2]. Third, ncm⁵U demonstrates unique chromatographic mobility and UV absorption characteristics that enable unequivocal identification in HPLC-based analytical workflows, whereas co-elution or spectral overlap with mcm⁵U or cm⁵U would compromise analytical specificity without authentic ncm⁵U reference material [3]. Consequently, substitution with an analog introduces confounding variables in studies of tRNA modification pathways, translational fidelity, and quantitative nucleoside profiling.

Quantitative Differentiation Evidence for 5-Carbamoylmethyluridine Relative to Structural Analogs


Biosynthetic Pathway Differentiation: ncm⁵U Accumulation in trm9Δ Mutants Versus mcm⁵U Depletion

Genetic disruption of the Trm9 methyltransferase (trm9Δ) in yeast produces a qualitative switch in wobble uridine modification: mcm⁵U and mcm⁵s²U become undetectable by HPLC, while ncm⁵U and ncm⁵s²U accumulate as the major detectable intermediates [1]. This demonstrates that ncm⁵U is not merely a transient precursor but a stably accumulating metabolite when downstream methylation is blocked.

tRNA modification wobble uridine biosynthesis Trm9 methyltransferase Saccharomyces cerevisiae

Translational Decoding Specificity: ncm⁵U Exhibits Distinct A-Site and P-Site Ribosome Effects

High-resolution ribosome profiling in wobble uridine modification (U34) mutants reveals that 5-carbamoylmethyluridine (ncm⁵U) exhibits distinct effects on translation elongation at the ribosomal A-site and P-site [1]. This functional differentiation contrasts with the decoding behavior of other U34 modifications, underscoring that the carbamoyl side chain confers specific, non-interchangeable effects on ribosome dynamics [1].

ribosome profiling codon optimality translation elongation wobble decoding

Crystallographic Refinement Quality: ncm⁵U Achieves Lower R-Factor Than 5-Carboxymethyluridine

Three-dimensional X-ray diffraction analysis of 5-carbamoylmethyluridine (1) and 5-carboxymethyluridine (2) revealed differential crystallographic refinement quality. Compound 1 (ncm⁵U) refined to R = 0.036, while compound 2 (cm⁵U) refined to R = 0.047 [1]. This lower R-factor for ncm⁵U indicates a higher degree of agreement between the crystallographic model and experimental diffraction data.

X-ray crystallography nucleoside structure R-factor refinement tRNA modification

UHPLC-UniSpray-MS/MS Quantitative Detection: ncm⁵U Shows Differential Abundance in Cancer Versus Noncancerous Tissue

A validated UHPLC-UniSpray-MS/MS methodology enabled simultaneous quantification of 42 modified nucleosides, including 5-carbamoylmethyluridine (ncm⁵U), 5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U), and 5-methoxycarbonylmethyl-2'-O-methyluridine (mcm⁵Um) [1]. Significant differences in ncm⁵U levels were detected between cancerous and noncancerous tissues from non-small cell lung cancer clinical specimens, whereas other modified nucleosides exhibited distinct abundance patterns [1].

UHPLC-MS/MS modified nucleoside quantification cancer biomarker non-small cell lung cancer

Conformational Similarity to Analogs Despite Side-Chain Divergence: ¹H NMR Comparative Analysis

A comparative 270-MHz ¹H NMR study of 5-carboxymethyluridine (cm⁵U), 5-methoxycarbonylmethyluridine (mcm⁵U), and 5-carbamoylmethyluridine (ncm⁵U) revealed that the 5-substituent produces no significant alteration in furanose puckers, their equilibrium state, or the relative populations of gg, tg, and gt exocyclic hydroxymethyl rotamers relative to unmodified uridine [1]. All three derivatives favor the anti glycosyl conformation [1].

proton NMR nucleoside conformation furanose pucker glycosyl torsion

Commercial Analytical Reference Standard: HPLC Purity Benchmarking

Commercially available 5-carbamoylmethyluridine analytical reference standard is supplied with HPLC purity certification of ≥95% (empirical formula C₁₁H₁₅N₃O₇, molar mass 301.25 g/mol) [1]. The compound identity is confirmed by ¹H NMR spectroscopy, with the spectrum corresponding to the assigned structure, and storage conditions are specified as +2 to +8°C [1].

analytical reference standard HPLC purity tRNA hydrolysate analysis quality control

Optimal Application Scenarios for 5-Carbamoylmethyluridine Based on Differentiated Evidence


tRNA Wobble Modification Pathway Elucidation in Yeast Genetics

Investigators mapping the biosynthetic hierarchy of eukaryotic wobble uridine modifications—specifically the Elongator-dependent and Trm9/Trm112-dependent steps—require authentic ncm⁵U reference material for HPLC-based nucleoside identification. As demonstrated in trm9Δ mutant analysis, ncm⁵U accumulates when mcm⁵U is absent, making ncm⁵U an essential diagnostic marker for distinguishing between early (Elongator-dependent) and late (Trm9-dependent) pathway intermediates [1]. Substitution with cm⁵U or mcm⁵U reference standards would fail to identify the pathway-specific accumulation pattern. This scenario is directly supported by the biosynthetic pathway differentiation evidence in Section 3.

High-Resolution Ribosome Profiling of Codon Optimality and Translational Dynamics

Investigators employing ribosome profiling to study how individual wobble uridine modifications affect translation elongation rates and ribosome stalling require ncm⁵U-containing tRNA substrates or ncm⁵U modification mutants. The distinct A-site and P-site decoding effects of ncm⁵U, as revealed by high-resolution ribosome profiling, indicate that studies of codon optimality and ribosome collisions cannot substitute mcm⁵U or cm⁵U for ncm⁵U without altering the observed translational phenotype [2]. This scenario is directly supported by the translational decoding specificity evidence in Section 3.

Modified Nucleoside Biomarker Discovery Using UHPLC-MS/MS in Clinical Specimens

Clinical mass spectrometry laboratories developing targeted UHPLC-MS/MS methods for modified nucleoside quantification in tissue or biofluid specimens require authentic ncm⁵U reference standard for accurate calibration and retention time verification. The validated UniSpray-MS/MS methodology demonstrating differential ncm⁵U abundance between cancerous and noncancerous lung tissues underscores that ncm⁵U quantification demands a certified reference standard with known purity and retention characteristics [3]. This scenario is directly supported by the UHPLC-MS/MS quantitative detection evidence in Section 3.

X-Ray Crystallographic Studies of Modified Nucleoside Conformation and Anticodon Loop Modeling

Structural biologists conducting X-ray crystallographic analysis of modified nucleosides for anticodon loop modeling or tRNA structure-function studies benefit from ncm⁵U's superior crystallographic refinement properties (R = 0.036) relative to cm⁵U (R = 0.047) [4]. The higher-quality diffraction data obtainable with ncm⁵U crystals supports more accurate structural modeling of wobble-position nucleosides in tRNA anticodon loops. This scenario is directly supported by the crystallographic refinement evidence in Section 3.

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